3-Chloro-pentanedioyl dichloride
Overview
Description
3-Chloro-pentanedioyl dichloride, also known as 3-Chloroglutaric acid dichloride, is an organic compound with the molecular formula C5H6Cl2O2. It is a derivative of glutaric acid where two chlorine atoms replace the hydroxyl groups of the carboxylic acid. This compound is a colorless liquid, although commercial samples may appear darker due to impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-pentanedioyl dichloride can be synthesized through the chlorination of glutaric acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, where glutaric acid reacts with the chlorinating agent to form this compound and by-products such as sulfur dioxide (SO2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of glutaric acid and the chlorinating agent into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-pentanedioyl dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form glutaric acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters and hydrochloric acid.
Aminolysis: Reacts with amines to form amides and hydrochloric acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as ammonia or primary amines, usually at room temperature or slightly elevated temperatures.
Major Products
Hydrolysis: Glutaric acid and hydrochloric acid.
Alcoholysis: Glutaric acid esters and hydrochloric acid.
Aminolysis: Glutaric acid amides and hydrochloric acid.
Scientific Research Applications
3-Chloro-pentanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-pentanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of glutaric acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
3-Chloro-pentanedioyl dichloride can be compared with other acyl chlorides, such as:
Pentanedioyl dichloride (Glutaryl chloride): Similar structure but without the chlorine substitution on the carbon chain.
Succinyl chloride: A shorter chain acyl chloride with similar reactivity.
Adipoyl chloride: A longer chain acyl chloride with similar reactivity.
The uniqueness of this compound lies in its chlorine substitution, which can influence its reactivity and the properties of the resulting products.
Properties
IUPAC Name |
3-chloropentanedioyl dichloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O2/c6-3(1-4(7)9)2-5(8)10/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKPJLROQPSFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)Cl)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-80-8 | |
Record name | 3-chloropentanedioyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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